molecular formula C4H8N2O B1626323 5-Aminopyrrolidin-2-one CAS No. 76284-18-9

5-Aminopyrrolidin-2-one

Cat. No. B1626323
CAS RN: 76284-18-9
M. Wt: 100.12 g/mol
InChI Key: URKYFRSLKUNMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Aminopyrrolidin-2-one can be achieved through several methods. One approach involves the reaction between the appropriate ketone and ammonium acetate, and cyclization of N-alkylidene- and N-acyl amino acids . Another method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular formula of 5-Aminopyrrolidin-2-one is C4H8N2O. It has a molecular weight of 100.12 g/mol . The InChI code is 1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 .


Physical And Chemical Properties Analysis

5-Aminopyrrolidin-2-one is a white crystal powder that is soluble in water and ethanol. It has a melting point of 130-132°C and a boiling point of 312°C at 760 mmHg. Furthermore, the compound has a density of 1.239 g/cm³.

Scientific Research Applications

Drug Discovery and Development

“5-Aminopyrrolidin-2-one” serves as a versatile scaffold in drug discovery due to its pyrrolidine structure. It can be used to synthesize novel compounds with potential therapeutic effects. The application of microwave-assisted organic synthesis (MAOS) has increased synthetic efficiency and supported green chemistry initiatives in this field .

Green Chemistry

This compound plays a role in promoting environmentally friendly chemical processes. For example, it is involved in photoinduced organocatalyzed three-component cyclization reactions that can be performed under visible light conditions, offering a greener alternative to traditional synthesis methods .

Anti-inflammatory Agents

Pyrrolidin-2-ones, including “5-Aminopyrrolidin-2-one”, may be used in the design of anti-inflammatory agents. Research has explored their incorporation into novel pyrimidine-based inhibitors targeting NF-κB and cytokines .

Safety and Hazards

The safety information for 5-Aminopyrrolidin-2-one includes several hazard statements such as H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKYFRSLKUNMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505262
Record name 5-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrrolidin-2-one

CAS RN

76284-18-9
Record name 5-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopyrrolidin-2-one
Reactant of Route 2
5-Aminopyrrolidin-2-one
Reactant of Route 3
5-Aminopyrrolidin-2-one
Reactant of Route 4
5-Aminopyrrolidin-2-one
Reactant of Route 5
5-Aminopyrrolidin-2-one
Reactant of Route 6
5-Aminopyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.